molecular formula C13H18N2O2 B2972547 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide CAS No. 1016527-39-1

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B2972547
CAS No.: 1016527-39-1
M. Wt: 234.299
InChI Key: SGRCWVFWIACJAV-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide is an organic compound that features a benzamide core with an aminomethyl group and an oxolan-2-ylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and an amine are reacted with the benzamide.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where an oxolan-2-ylmethyl halide reacts with the aminomethyl-benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halides, acids, or bases as reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-N-(oxolan-2-ylmethyl)aniline
  • 3-(aminomethyl)-N-(oxolan-2-ylmethyl)phenol
  • 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzoic acid

Uniqueness

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRCWVFWIACJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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